Hydroxy-PEG10-Boc

Pretargeted Radioimmunotherapy PET Imaging Linker Optimization

Hydroxy-PEG10-Boc (tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate; CAS 778596-26-2) is a monodisperse, bifunctional polyethylene glycol (PEG) derivative with molecular weight 586.71 g/mol, formula C27H54O13, and LogP 0.8765. It features a Boc-protected carboxylic acid on one end and a free primary hydroxyl group on the other, making it a versatile building block for constructing non-cleavable linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C27H54O13
Molecular Weight 586.7 g/mol
Cat. No. B1673958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG10-Boc
SynonymsHydroxy-PEG10-t-butyl ester
Molecular FormulaC27H54O13
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3
InChIKeyAEEGJXDZOJNBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG10-Boc: Monodisperse PEG10 Linker for ADC and PROTAC Synthesis


Hydroxy-PEG10-Boc (tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate; CAS 778596-26-2) is a monodisperse, bifunctional polyethylene glycol (PEG) derivative with molecular weight 586.71 g/mol, formula C27H54O13, and LogP 0.8765 . It features a Boc-protected carboxylic acid on one end and a free primary hydroxyl group on the other, making it a versatile building block for constructing non-cleavable linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This specific compound, with its precise 10-unit PEG chain, offers a balanced combination of aqueous solubility, conformational flexibility, and spacer length that directly impacts the pharmacokinetic and biophysical properties of the final bioconjugates.

Why Hydroxy-PEG10-Boc Cannot Be Casually Swapped with PEG8 or PEG12 Analogues


While Hydroxy-PEG8-Boc and Hydroxy-PEG12-Boc are also monodisperse PEG linkers with Boc and hydroxyl termini, they are not interchangeable with Hydroxy-PEG10-Boc in bioconjugation workflows. The length of the PEG chain directly dictates critical conjugate properties such as hydrodynamic radius, solubility, linker flexibility, and in vivo pharmacokinetics . For instance, studies with affibody-drug conjugates demonstrated that increasing the PEG spacer from 4 kDa to 10 kDa extended plasma half-life 2.5-fold and reduced cytotoxicity 4.5-fold [1]. Similarly, in a pretargeted radioimmunotherapy model, the PEG10-based radioligand outperformed its PEG5 counterpart in tumor-to-background contrast [2]. Therefore, substituting Hydroxy-PEG10-Boc with a shorter or longer analogue risks altering the solubility profile, introducing undesirable aggregation, or shifting the therapeutic window of the final conjugate. The quantitative evidence below underscores the specific performance advantages conferred by the PEG10 spacer.

Quantitative Differentiation of Hydroxy-PEG10-Boc from Analogous PEG Linkers


Enhanced In Vivo Tumor-to-Background Contrast in Pretargeted PET Imaging: PEG10 vs. PEG5

In a comparative study of pretargeted immunoPET radioligands, the PEG10-containing construct ([64Cu]Cu-SarAr-PEG10-Tz) demonstrated superior performance over the PEG5 analogue ([64Cu]Cu-SarAr-PEG5-Tz). Specifically, the PEG10 variant yielded the highest tumor-to-tissue activity concentration ratios among the three tested constructs (SarAr-Tz, SarAr-PEG5-Tz, SarAr-PEG10-Tz), indicating improved tumor uptake and reduced background signal [1].

Pretargeted Radioimmunotherapy PET Imaging Linker Optimization

Modulation of ADC Cytotoxicity and Pharmacokinetics: Impact of PEG Spacer Length

A study on affibody-drug conjugates (ADCs) systematically compared constructs with no PEG linker (HM), a 4 kDa PEG linker (HP4KM), and a 10 kDa PEG linker (HP10KM). The insertion of the PEG10K linker resulted in an 11.2-fold extension in plasma half-life and a 22-fold reduction in in vitro cytotoxicity compared to the non-PEGylated control, and these effects were 4.5-fold and 4.9-fold greater, respectively, than those observed with the 4K PEG linker [1].

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Linker Design

Aqueous Solubility and Hydrophilicity: PEG10 vs. Shorter PEG Linkers

The LogP value of Hydroxy-PEG10-Boc is 0.8765, indicating a moderate lipophilicity, while its topological polar surface area (TPSA) is 139 Ų . In contrast, shorter PEG linkers like Hydroxy-PEG8-Boc have a lower molecular weight and fewer oxygen atoms, which typically translates to a lower LogP (more hydrophilic) and potentially different solubility behavior in aqueous buffers and organic solvents .

Bioconjugation Solubility Enhancement Linker Physicochemical Properties

Structural Flexibility and Conjugation Efficiency: Impact of PEG10 Spacer Length

In PROTAC design, linker length and composition are critical for achieving a stable ternary complex between the target protein, PROTAC, and E3 ligase. Hydroxy-PEG10-Boc, with its 34 rotatable bonds and extended chain length, provides greater conformational flexibility than shorter PEG linkers like PEG8 (which has fewer rotatable bonds). This flexibility can be essential for bridging the distance between protein binding sites and facilitating effective target degradation [1]. While no direct quantitative comparison of degradation efficiency was found for Hydroxy-PEG10-Boc versus PEG8-Boc in a PROTAC context, the class-level principle that longer, more flexible PEG linkers can improve ternary complex formation is well-established [2].

PROTAC Design Linker Optimization Ternary Complex Formation

Optimal Research and Industrial Use Cases for Hydroxy-PEG10-Boc


Synthesis of ADCs with Extended Half-Life and Reduced Cytotoxicity

Based on evidence showing that a PEG10 spacer can prolong plasma half-life by 11.2-fold and reduce in vitro cytotoxicity by 22-fold compared to a non-PEGylated control [1], Hydroxy-PEG10-Boc is ideally suited for constructing ADCs where a longer circulation time and a wider therapeutic window are desired. The Boc-protected acid can be deprotected and conjugated to a lysine residue on an antibody, while the free hydroxyl can be activated for attachment to a cytotoxic payload.

Development of PROTACs Targeting Proteins with Distant Binding Sites

The extended length and high conformational flexibility of the PEG10 chain (34 rotatable bonds) make Hydroxy-PEG10-Boc a strong candidate for synthesizing PROTACs that target proteins where the E3 ligase binding site is far from the target protein binding site. This linker can help bridge the distance and promote the formation of a stable ternary complex, potentially improving degradation efficiency [2].

Construction of Radioligands for Pretargeted Imaging and Therapy

As demonstrated in a pretargeted PET imaging study, a PEG10-containing radioligand ([64Cu]Cu-SarAr-PEG10-Tz) provided superior tumor-to-background contrast compared to shorter PEG linkers [3]. Therefore, Hydroxy-PEG10-Boc can be used to synthesize similar PEG10-based tetrazine or other bioorthogonal handles for pretargeted imaging and radioimmunotherapy applications, where high tumor uptake and low background signal are paramount.

Improving Aqueous Solubility of Hydrophobic Payloads in Bioconjugates

With a LogP of 0.8765 and a topological polar surface area of 139 Ų , Hydroxy-PEG10-Boc offers a specific balance of hydrophilicity and lipophilicity. This makes it useful for conjugating to hydrophobic drug molecules (e.g., paclitaxel or docetaxel) to enhance their aqueous solubility and reduce aggregation, thereby improving the developability of the final bioconjugate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG10-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.